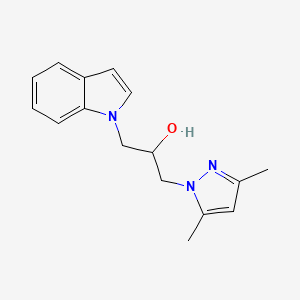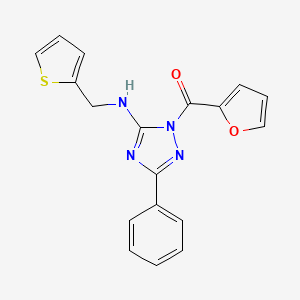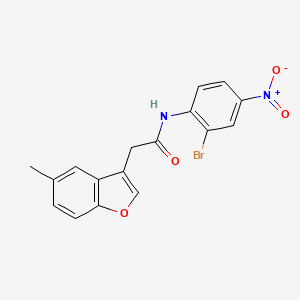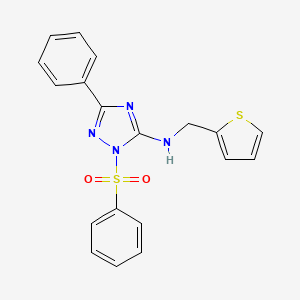
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(1H-indol-1-yl)-2-propanol
Übersicht
Beschreibung
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(1H-indol-1-yl)-2-propanol, also known as DPI, is a chemical compound that has been widely used in scientific research. DPI belongs to the class of beta-adrenergic receptor antagonists and has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(1H-indol-1-yl)-2-propanol involves the inhibition of beta-adrenergic receptors. Beta-adrenergic receptors are G protein-coupled receptors that are activated by catecholamines such as epinephrine and norepinephrine. The activation of beta-adrenergic receptors leads to the activation of adenylate cyclase, which in turn increases the production of cyclic AMP (cAMP). 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(1H-indol-1-yl)-2-propanol binds to the receptor and prevents the binding of catecholamines, thereby inhibiting the activation of adenylate cyclase and decreasing the production of cAMP.
Biochemical and Physiological Effects:
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(1H-indol-1-yl)-2-propanol has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease heart rate and contractility, decrease glucose production in the liver, and increase the production of heat in brown adipose tissue. 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(1H-indol-1-yl)-2-propanol has also been shown to have anti-inflammatory and anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(1H-indol-1-yl)-2-propanol in lab experiments is that it is a selective beta-adrenergic receptor antagonist, which means it only inhibits the activation of beta-adrenergic receptors and not other receptors. This makes it a useful tool for studying the beta-adrenergic receptor signaling pathway. One limitation of using 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(1H-indol-1-yl)-2-propanol is that it has a short half-life, which means it needs to be administered frequently to maintain its inhibitory effect.
Zukünftige Richtungen
There are several future directions for the use of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(1H-indol-1-yl)-2-propanol in scientific research. One direction is to study the role of beta-adrenergic receptors in the development of metabolic diseases such as obesity and type 2 diabetes. Another direction is to study the anti-inflammatory and anti-tumor effects of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(1H-indol-1-yl)-2-propanol and its potential use as a therapeutic agent for these conditions. Additionally, the development of new and more potent beta-adrenergic receptor antagonists based on the structure of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(1H-indol-1-yl)-2-propanol is an area of active research.
Wissenschaftliche Forschungsanwendungen
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(1H-indol-1-yl)-2-propanol has been widely used in scientific research to study the beta-adrenergic receptor signaling pathway. It has been shown to inhibit the activation of beta-adrenergic receptors by binding to the receptor and preventing the binding of catecholamines. 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(1H-indol-1-yl)-2-propanol has also been used to study the role of beta-adrenergic receptors in various physiological processes such as cardiac function, glucose metabolism, and thermogenesis.
Eigenschaften
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-3-indol-1-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-12-9-13(2)19(17-12)11-15(20)10-18-8-7-14-5-3-4-6-16(14)18/h3-9,15,20H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVBDBIZZOBMQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(CN2C=CC3=CC=CC=C32)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(1H-indol-1-yl)-2-propanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-methyl-3-[2-(4-methylphenoxy)ethyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4190785.png)
![N-{3,5-dimethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-pyrazol-4-yl}-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4190796.png)
![N-benzyl-4-[2-(4-benzyl-1-piperidinyl)-2-oxoethoxy]-3-methylbenzenesulfonamide](/img/structure/B4190799.png)
![4-[(3-iodobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B4190805.png)

![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide](/img/structure/B4190815.png)
![ethyl 6-[(benzylthio)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4190818.png)

![2-{[2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]thio}acetamide](/img/structure/B4190834.png)
amine oxalate](/img/structure/B4190842.png)
![3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4190854.png)

![N-(4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4190867.png)
